molecular formula C20H19N3O2 B4969554 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B4969554
M. Wt: 333.4 g/mol
InChI Key: IMVHRVQPFKWPPG-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting EGFR activity, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on EGFR activity, with little or no effect on other receptor tyrosine kinases. This selectivity is important for minimizing side effects and maximizing therapeutic efficacy. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide in lab experiments include its selectivity for EGFR, its ability to enhance the effectiveness of chemotherapy and radiation therapy, and its potential for use in combination therapy. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.

Future Directions

For research on N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide include investigating its potential for use in combination therapy with other targeted therapies or immunotherapies, optimizing its dosing and administration, and developing more potent and selective EGFR inhibitors. Additionally, further studies are needed to better understand the mechanisms of resistance to EGFR inhibitors and to identify biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps. The starting material is 3,5-dimethyl-1-benzofuran-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(1H-benzimidazol-2-yl)ethylamine to yield the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-12-7-8-17-14(11-12)13(2)19(25-17)20(24)21-10-9-18-22-15-5-3-4-6-16(15)23-18/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHRVQPFKWPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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